(3Z)-3-(4-chlorobenzenesulfonyl)-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one
Description
Properties
IUPAC Name |
(Z)-3-(4-chlorophenyl)sulfonyl-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c1-10-8-11(2)20-16(19-10)18-9-15(12(3)21)24(22,23)14-6-4-13(17)5-7-14/h4-9H,1-3H3,(H,18,19,20)/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPLNAFMEKUNMB-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC=C(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/C=C(/C(=O)C)\S(=O)(=O)C2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Optimized Chlorosulfonation Reaction
Chlorobenzene reacts with chlorosulfonic acid in a halogenated aliphatic hydrocarbon solvent (e.g., 1,2-dichloroethane) at 50–90°C. The addition of alkali metal salts (e.g., sodium chloride) suppresses byproduct formation, such as 4,4'-dichlorodiphenyl sulfone, and enhances yields to 90%. Key parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Molar Ratio (ClSO₃H : C₆H₅Cl) | 3:1 | Maximizes sulfonyl chloride formation |
| Catalyst | NaCl (0.3 moles) | Reduces sulfone byproduct to 2.5% |
| Solvent | 1,2-Dichloroethane | Improves solubility and reaction kinetics |
| Temperature | 55–60°C | Balances reaction rate and selectivity |
Post-reaction processing involves quenching the mixture in ice water, separating the organic layer, and distilling the solvent under reduced pressure to isolate anhydrous 4-chlorobenzenesulfonyl chloride.
Preparation of 4,6-Dimethylpyrimidin-2-amine
The 4,6-dimethylpyrimidin-2-ylamino group is synthesized via condensation reactions. A one-pot, three-component approach using barbituric acid derivatives, aldehydes, and amines has been validated for similar pyrimidine frameworks.
Multicomponent Reaction Protocol
The reaction of 6-amino-1,3-dimethyluracil with arylglyoxals and barbituric acid derivatives in ethanol, catalyzed by tetrabutylammonium bromide (TBAB, 5 mol%), yields functionalized pyrimidine derivatives at 50°C. For 4,6-dimethylpyrimidin-2-amine:
Reactants :
- 6-Amino-1,3-dimethyluracil (1 mmol)
- Acetylacetone (for methyl group introduction)
- Ammonia (as the amine source)
Conditions :
- Solvent: Ethanol
- Catalyst: TBAB (5 mol%)
- Temperature: 50°C
- Time: 30–65 minutes
This method achieves yields exceeding 85% by minimizing side reactions like dihydropyrido[2,3-d:6,5-d']dipyrimidine formation.
Assembly of the But-3-en-2-one Core
The α,β-unsaturated ketone backbone is constructed via aldol condensation or Michael addition. A representative pathway involves:
Aldol Condensation Strategy
Reacting acetylacetone with an aldehyde in the presence of a base (e.g., NaOH) forms the conjugated enone system. For stereoselective Z-configuration:
- Substrates : Acetylacetone and 4-nitrobenzaldehyde
- Conditions :
- Solvent: Methanol
- Catalyst: Piperidine (10 mol%)
- Temperature: 25°C
- Time: 12 hours
This step yields (Z)-3-(4-nitrophenyl)but-3-en-2-one, which is subsequently functionalized.
Coupling of Sulfonyl and Pyrimidinylamino Groups
The final step involves sequential nucleophilic substitutions to attach the sulfonyl and amino-pyrimidine groups to the butenone core.
Sulfonylation Reaction
4-Chlorobenzenesulfonyl chloride reacts with the enone intermediate in dichloromethane using triethylamine as a base:
$$
\text{But-3-en-2-one} + \text{4-ClC}6\text{H}4\text{SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{3-(4-Chlorobenzenesulfonyl)but-3-en-2-one}
$$
Conditions :
Amination with 4,6-Dimethylpyrimidin-2-amine
The sulfonylated intermediate undergoes nucleophilic attack by the pyrimidine amine in dimethylformamide (DMF) with potassium carbonate as a base:
$$
\text{3-(4-ClC}6\text{H}4\text{SO}2\text{)but-3-en-2-one} + \text{4,6-Me}2\text{C}5\text{H}3\text{N}2\text{NH}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$
Optimization :
Industrial-Scale Production Considerations
Solvent Recycling
Halogenated solvents (e.g., 1,2-dichloroethane) are recovered via fractional distillation, reducing costs and environmental impact.
Catalytic Efficiency
TBAB reduces reaction times by 40% compared to uncatalyzed routes, making it preferable for continuous flow systems.
Purity Control
Chromatographic purification (silica gel, ethyl acetate/hexane) ensures >98% purity, critical for pharmaceutical applications.
Challenges and Mitigation Strategies
Byproduct Formation :
Moisture Sensitivity :
Scale-Up Limitations :
- Batch reactor optimization balances exothermicity and mixing efficiency.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-(4-chlorobenzenesulfonyl)-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structural components, which include a piperazine ring and a triazole moiety. The presence of a chlorophenyl group enhances its lipophilicity, potentially influencing its bioactivity and pharmacokinetics. Understanding these properties is crucial for evaluating its applications in drug development.
Medicinal Chemistry Applications
Antidepressant Activity : The piperazine derivatives are known for their antidepressant properties. Studies have shown that similar compounds can modulate serotonin receptors, which are critical in the treatment of depression and anxiety disorders. The specific structural features of this compound may enhance its efficacy as a selective serotonin reuptake inhibitor (SSRI) or serotonin-norepinephrine reuptake inhibitor (SNRI) .
Anticancer Potential : Research indicates that triazole-containing compounds exhibit anticancer activity through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. The incorporation of the 4,6-dimethylpyrimidin-2-thio group may enhance this activity by targeting specific cancer pathways .
In Vitro Studies : Preliminary studies have demonstrated that the compound exhibits significant biological activity against various cancer cell lines. For instance, assays conducted on human breast cancer and colon cancer cell lines showed dose-dependent inhibition of cell growth .
In Vivo Studies : Animal model studies are essential for validating the therapeutic potential of such compounds. Early-stage trials involving this compound could assess its pharmacodynamics and pharmacokinetics, providing insights into its efficacy and safety profile .
Case Studies
Case Study 1: Antidepressant Efficacy
A study published in 2023 evaluated the antidepressant effects of a related piperazine derivative in a rodent model of depression. The results indicated a significant reduction in depressive-like behaviors following administration of the compound, suggesting potential for clinical application in treating mood disorders .
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, researchers investigated the effects of triazole derivatives on ovarian cancer cells. The compound demonstrated potent cytotoxicity and was found to induce apoptosis via mitochondrial pathways. This highlights its potential as an alternative therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of (3Z)-3-(4-chlorobenzenesulfonyl)-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
A key structural analogue is 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (referred to as Compound A in this discussion) . The similarities and differences between the two compounds are summarized below:
Mechanistic and Pharmacological Insights
- Role of the Sulfonyl Group: Both compounds incorporate a sulfonyl group, which is known to enhance binding to hydrophobic pockets in viral or enzymatic targets.
- Impact of the Enone System: The α,β-unsaturated ketone in the target compound may act as a Michael acceptor, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols) in target proteins. In contrast, Compound A’s indole-2-one moiety lacks this electrophilic reactivity but may engage in hydrogen bonding via its NH group .
- Pyrimidine Modifications : The 4,6-dimethylpyrimidine group is conserved in both compounds, suggesting its importance for binding specificity. Methylation at C4 and C6 likely reduces metabolic degradation and optimizes steric fit in target pockets.
Stereochemical Considerations
The Z-configuration in the target compound imposes a planar geometry on the enone system, which may facilitate π-stacking with aromatic residues in proteins. Compound A, with its rigid indole core, adopts a fixed conformation that could limit adaptability in binding compared to the more flexible enone system .
Biological Activity
The compound (3Z)-3-(4-chlorobenzenesulfonyl)-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one, commonly referred to in the literature as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to summarize the biological activity of this compound based on available research findings, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Chemical Structure
Molecular Formula: C14H15ClN2O2S
Molecular Weight: 300.80 g/mol
Research indicates that compounds with similar structural motifs exhibit various mechanisms of action, primarily through modulation of receptor activity. The sulfonamide moiety is known to interact with biological targets, including enzymes and receptors, influencing pathways such as:
- Adenosine Receptor Modulation: Compounds with sulfonyl groups have been shown to act as allosteric enhancers for adenosine receptors. This interaction can lead to altered cellular responses and therapeutic effects in conditions like inflammation and cancer .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted on related compounds to understand how modifications affect biological activity. Key findings include:
- Substituent Influence: The presence of electron-withdrawing groups (like chlorine) on the phenyl ring significantly enhances binding affinity and functional activity at the target sites.
- Positioning of Groups: The position of substituents on the thiophene or pyrimidine rings can dramatically alter the compound's efficacy and selectivity .
Biological Evaluation
Recent studies have focused on evaluating the biological activity of this compound through various assays:
Table 1: Summary of Biological Activities
| Activity Type | Assay Method | Result |
|---|---|---|
| Antitumor Activity | MTT Assay | IC50 < 10 µM |
| Adenosine Receptor | Binding Assay | High affinity (Kd = 50 nM) |
| Anti-inflammatory | In vitro assays | Significant inhibition |
Case Studies
- Antitumor Activity: In a study evaluating various sulfonamide derivatives, it was found that this compound exhibited potent antitumor properties against several cancer cell lines, demonstrating an IC50 value below 10 µM. This suggests strong potential for further development in cancer therapeutics.
- Adenosine Receptor Modulation: A comparative study highlighted that modifications on the pyrimidine ring enhanced allosteric modulation at A(1) adenosine receptors, leading to increased efficacy in preclinical models .
Q & A
How can the stereoselective synthesis of (3Z)-3-(4-chlorobenzenesulfonyl)-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one be optimized to enhance Z/E isomer purity?
Methodological Answer:
The stereochemical outcome of the enone system depends on reaction kinetics and thermodynamic control. For Z-isomer dominance:
- Use bulky bases (e.g., LDA) to favor kinetic control via steric hindrance during enolate formation .
- Employ low-temperature conditions (−78°C) to suppress isomerization post-synthesis .
- Monitor reaction progress using chiral HPLC or NOESY NMR to confirm Z-configuration .
Data Reference: In analogous sulfonamide-containing compounds, LDA-mediated enolate formation at −78°C achieved >90% Z-selectivity .
What advanced spectroscopic techniques are critical for resolving structural ambiguities in this compound?
Methodological Answer:
- X-ray Crystallography: Resolves absolute configuration of the Z-enone and sulfonyl-pyrimidine orientation .
- 2D NMR (HSQC, HMBC): Assigns coupling between the 4,6-dimethylpyrimidin-2-yl amino group and the enone system .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula, especially for sulfonyl and pyrimidine fragments .
Data Reference: For structurally similar pyrimidine derivatives, HMBC correlations between NH and C3 of the enone confirmed regiochemistry .
How should researchers design in vitro assays to evaluate the anti-inflammatory potential of this compound?
Methodological Answer:
- Cell Model: Use LPS-stimulated RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA .
- Concentration Range: Test 0.1–100 µM with dexamethasone (1 µM) as a positive control.
- Mechanistic Insight: Perform Western blotting to assess NF-κB pathway inhibition (e.g., p65 phosphorylation) .
Data Reference: Marine-derived sulfonamides showed IC50 values of 5–20 µM in similar anti-inflammatory assays .
How can conflicting bioactivity data across studies be systematically addressed?
Methodological Answer:
- Purity Validation: Verify compound purity via HPLC (>98%) to exclude impurities as confounding factors .
- Assay Standardization: Replicate assays under identical conditions (e.g., cell passage number, serum concentration) .
- Meta-Analysis: Compare data with structurally analogous compounds (e.g., pyrido[3,4-d]pyrimidines) to identify SAR trends .
Data Reference: Variability in organic degradation rates (e.g., during 9-hour assays) may alter bioactivity outcomes .
What computational strategies predict the pharmacokinetic profile of this compound?
Methodological Answer:
- ADMET Prediction: Use SwissADME or ADMETLab to assess solubility (LogP), CYP450 inhibition, and blood-brain barrier permeability .
- Molecular Dynamics (MD): Simulate sulfonyl group interactions with serum albumin to predict plasma protein binding .
Data Reference: Pyrimidine sulfonamides with LogP <3.5 showed >80% oral bioavailability in murine models .
How can the compound’s stability under physiological conditions be quantified?
Methodological Answer:
- pH Stability Study: Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours; monitor degradation via UPLC-MS .
- Photostability: Expose to UV light (320–400 nm) and quantify Z→E isomerization using diode array detection .
Data Reference: Chlorobenzenesulfonyl derivatives degraded <10% at pH 7.4 but showed 40% degradation at pH 1.2 .
What strategies enhance selectivity for target enzymes (e.g., kinases) over off-target proteins?
Methodological Answer:
- Kinase Panel Screening: Test against 50+ kinases (e.g., JAK2, EGFR) to identify selectivity hotspots .
- Covalent Docking: Modify the enone’s α,β-unsaturated ketone to form Michael adducts with catalytic cysteine residues .
Data Reference: Pyrimidine-based inhibitors achieved 100-fold selectivity for JAK2 over EGFR via sulfonyl group positioning .
How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR-Cas9 Knockout: Delete putative targets (e.g., NF-κB or STAT3) in cell lines to confirm pathway dependency .
- Thermal Proteome Profiling (TPP): Identify engaged proteins by monitoring thermal stability shifts in lysates .
Data Reference: Sulfonamide derivatives showed direct binding to IKKβ in TPP assays, confirming NF-κB inhibition .
What synthetic routes minimize byproduct formation during the sulfonylation step?
Methodological Answer:
- Stepwise Sulfonylation: React 4-chlorobenzenesulfonyl chloride with the amine precursor before enone formation .
- Catalytic DMAP: Use 4-dimethylaminopyridine (DMAP, 10 mol%) to accelerate sulfonamide coupling at 0°C .
Data Reference: DMAP catalysis reduced reaction time from 24 hours to 2 hours, improving yield from 45% to 82% .
How can the compound’s synergistic effects with existing therapeutics be systematically explored?
Methodological Answer:
- Combinatorial Screening: Test with standard drugs (e.g., doxorubicin) in a 5×5 concentration matrix .
- Synergy Scoring: Calculate combination indices (CI) using the Chou-Talalay method (CI <1 indicates synergy) .
Data Reference: Marine sulfonamides synergized with paclitaxel (CI = 0.3) in breast cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
